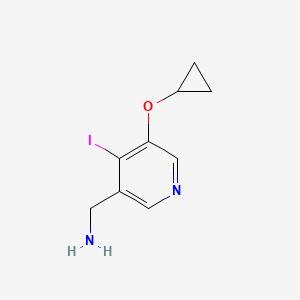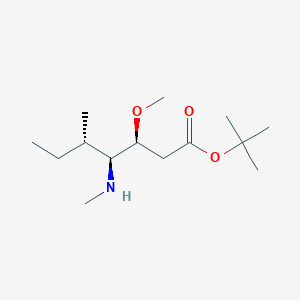![molecular formula C13H10ClNO4 B14803015 1-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14803015.png)
1-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione is an organic compound with the molecular formula C13H10ClNO4. It is known for its unique chemical structure, which includes a chlorophenyl group and a pyrrolidinedione moiety.
Vorbereitungsmethoden
The synthesis of 1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione typically involves the reaction of 2-chlorophenylacrylic acid with 2,5-pyrrolidinedione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
1-{[3-(2-bromophenyl)acryloyl]oxy}-2,5-pyrrolidinedione: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.
1-{[3-(2-fluorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione:
1-{[3-(2-methylphenyl)acryloyl]oxy}-2,5-pyrrolidinedione: The methylphenyl group may impart different steric and electronic effects, affecting the compound’s behavior in chemical reactions.
These comparisons highlight the uniqueness of 1-{[3-(2-chlorophenyl)acryloyl]oxy}-2,5-pyrrolidinedione and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C13H10ClNO4 |
|---|---|
Molekulargewicht |
279.67 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (E)-3-(2-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H10ClNO4/c14-10-4-2-1-3-9(10)5-8-13(18)19-15-11(16)6-7-12(15)17/h1-5,8H,6-7H2/b8-5+ |
InChI-Schlüssel |
JEHGNUNILVBMGS-VMPITWQZSA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CC=C2Cl |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)


![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B14802951.png)
![7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802961.png)

![5-((4-((6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-2-fluorobenzonitrile fumarate](/img/structure/B14802971.png)


![((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid](/img/structure/B14803002.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14803003.png)
![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803011.png)
